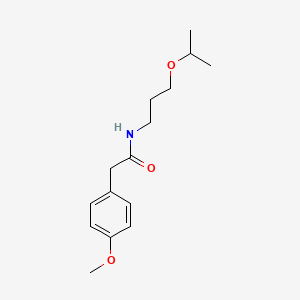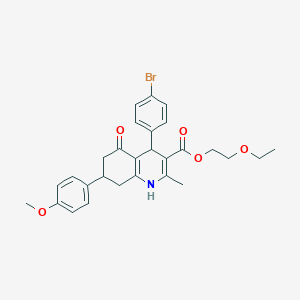![molecular formula C18H26O5 B4893393 diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
diethyl [3-(2,4-dimethylphenoxy)propyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [3-(2,4-dimethylphenoxy)propyl]malonate, also known as DPM, is a chemical compound that has been used extensively in scientific research. It is a malonic ester that contains a propyl chain with a phenoxy group and two ethyl groups. DPM has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of biologically active compounds.
Applications De Recherche Scientifique
Diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has been used in a variety of scientific research applications, including as a starting material for the preparation of biologically active compounds. It has been used as a key intermediate in the synthesis of antitumor agents, such as 3-(2,4-dimethylphenoxy)propylamine. diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has also been used in the preparation of insecticides and herbicides, as well as in the synthesis of various dyes and pigments.
Mécanisme D'action
The mechanism of action of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is not well understood. However, it is believed to act as a prodrug, meaning that it is metabolized in the body to produce an active compound. The active compound is thought to inhibit the activity of certain enzymes, leading to a decrease in the production of certain metabolites. This, in turn, can lead to a decrease in the growth and proliferation of certain cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate have not been extensively studied. However, it has been shown to have some cytotoxic effects on certain cancer cell lines. diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has also been shown to have some antimicrobial activity against certain strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using diethyl [3-(2,4-dimethylphenoxy)propyl]malonate in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective starting material for the preparation of biologically active compounds. However, one limitation of using diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is its potential toxicity. It is important to handle diethyl [3-(2,4-dimethylphenoxy)propyl]malonate with care and to take appropriate safety precautions when working with this compound.
Orientations Futures
There are several future directions for research on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate. One area of interest is the development of new biologically active compounds based on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate. Another area of interest is the investigation of the mechanism of action of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate and its active metabolites. Finally, there is a need for further studies on the toxicity of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate and its potential impact on human health and the environment.
Conclusion:
In conclusion, diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is a malonic ester that has been used extensively in scientific research. It is a cost-effective starting material for the preparation of biologically active compounds and has shown some cytotoxic and antimicrobial activity. However, its potential toxicity must be taken into consideration when working with this compound. Future research on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate should focus on the development of new biologically active compounds, the investigation of its mechanism of action, and further studies on its toxicity.
Méthodes De Synthèse
The synthesis of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate involves the reaction of diethyl malonate with 2,4-dimethylphenol in the presence of a base such as sodium hydride. The reaction proceeds via an S N 2 mechanism, resulting in the formation of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be easily verified using NMR spectroscopy.
Propriétés
IUPAC Name |
diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-5-21-17(19)15(18(20)22-6-2)8-7-11-23-16-10-9-13(3)12-14(16)4/h9-10,12,15H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRDAOKLVEJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893339.png)
![1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol](/img/structure/B4893347.png)
![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4893372.png)
![2-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4893392.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4893421.png)
![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)

